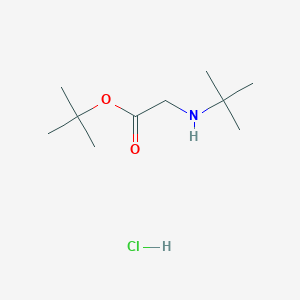

H-Tbu-Gly-Otbu-HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

H-Tbu-Gly-Otbu-HCl, también conocido como clorhidrato de éster tert-butílico de glicina tert-butílica, es un derivado de la glicina. Este compuesto se usa comúnmente en la síntesis de péptidos debido a su estabilidad y facilidad de manejo. Es un sólido blanco con una fórmula molecular de C10H22ClNO2 y un peso molecular de 223.74 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de H-Tbu-Gly-Otbu-HCl generalmente implica la protección del grupo amino de la glicina con un grupo tert-butílico, seguido de la esterificación del grupo carboxilo con alcohol tert-butílico. El producto final se obtiene tratando el intermedio con ácido clorhídrico para formar la sal de clorhidrato .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra el uso de sintetizadores de péptidos automatizados y reactores a gran escala para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia de la síntesis .

Análisis De Reacciones Químicas

Tipos de reacciones

H-Tbu-Gly-Otbu-HCl experimenta varias reacciones químicas, que incluyen:

Hidrólisis: El grupo éster se puede hidrolizar en condiciones ácidas o básicas para producir glicina y alcohol tert-butílico.

Sustitución: Los grupos tert-butílicos se pueden sustituir con otros grupos protectores o grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes

Principales productos formados

Hidrólisis: Glicina y alcohol tert-butílico.

Sustitución: Varios derivados de glicina sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

H-Tbu-Gly-Otbu-HCl se usa ampliamente en la investigación científica, particularmente en los campos de:

Mecanismo De Acción

El mecanismo de acción de H-Tbu-Gly-Otbu-HCl involucra principalmente su función como un derivado de aminoácido protegido. En la síntesis de péptidos, actúa como un bloque de construcción, permitiendo la adición secuencial de aminoácidos para formar péptidos y proteínas. Los grupos tert-butílicos protegen los grupos amino y carboxilo durante la síntesis, evitando reacciones secundarias no deseadas .

Comparación Con Compuestos Similares

Compuestos similares

H-Gly-OtBu-HCl: Clorhidrato de éster tert-butílico de glicina.

H-Glu(OtBu)-OtBu-HCl: Clorhidrato de éster di-tert-butílico de ácido glutámico.

Singularidad

H-Tbu-Gly-Otbu-HCl es único debido a su protección dual tanto del grupo amino como del carboxilo con grupos tert-butílicos. Esta protección dual proporciona una estabilidad mejorada y facilidad de manejo en comparación con otros compuestos similares, lo que lo hace particularmente útil en la síntesis de péptidos .

Propiedades

Número CAS |

1373519-39-1 |

|---|---|

Fórmula molecular |

C10H22ClNO2 |

Peso molecular |

223.74 g/mol |

Nombre IUPAC |

tert-butyl 2-(tert-butylamino)acetate;hydrochloride |

InChI |

InChI=1S/C10H21NO2.ClH/c1-9(2,3)11-7-8(12)13-10(4,5)6;/h11H,7H2,1-6H3;1H |

Clave InChI |

WKENONUVJWAVIP-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)NCC(=O)OC(C)(C)C.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-4-(2,6-dichlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12050579.png)

![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12050594.png)

![N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12050622.png)

![Dimethyl 3-(3-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12050633.png)

![(2R)-2-[(3-Methylbutyl)amino]propanoic acid](/img/structure/B12050638.png)

![2-amino-6-benzyl-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12050643.png)

![2-(4-Methylphenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12050650.png)

![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12050653.png)